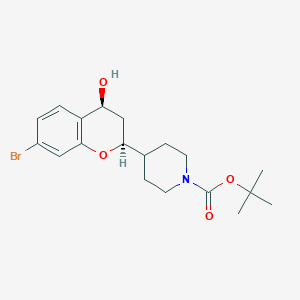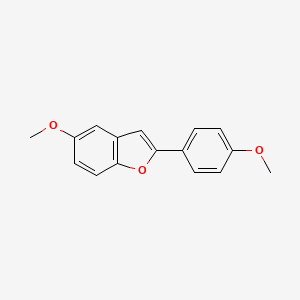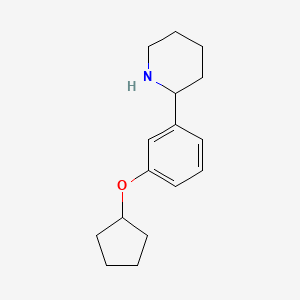
(R)-1-Fluoro-3,3-dimethylbutan-2-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride is a chiral amine compound with a fluorine atom attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-3,3-dimethylbutan-2-amine.
Fluorination: The precursor undergoes fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom.
Hydrochloride Formation: The resulting ®-1-Fluoro-3,3-dimethylbutan-2-amine is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Acid-Base Reactions: The hydrochloride salt can participate in acid-base reactions, where the amine can be deprotonated to form the free base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of new compounds with different functional groups.
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Scientific Research Applications
®-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the effects of fluorinated amines on biological systems.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride: The enantiomer of the compound with similar properties but different biological activity.
1-Fluoro-3,3-dimethylbutane: A non-amine analog with different reactivity.
3,3-Dimethylbutan-2-amine: The non-fluorinated analog with different chemical properties.
Uniqueness
®-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride is unique due to the presence of both a fluorine atom and a chiral center. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C6H15ClFN |
|---|---|
Molecular Weight |
155.64 g/mol |
IUPAC Name |
(2R)-1-fluoro-3,3-dimethylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H14FN.ClH/c1-6(2,3)5(8)4-7;/h5H,4,8H2,1-3H3;1H/t5-;/m0./s1 |
InChI Key |
QNPFAJPALFGGCY-JEDNCBNOSA-N |
Isomeric SMILES |
CC(C)(C)[C@H](CF)N.Cl |
Canonical SMILES |
CC(C)(C)C(CF)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Ethyl3-methyl7-morpholinothieno[3,2-b]pyridine-3,5-dicarboxylate](/img/structure/B13052732.png)








![Diethyl 4-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13052811.png)
![Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B13052819.png)

